1,3-Dichloronaphthalene
Overview
Description
1,3-Dichloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of two chlorine atoms attached to the first and third positions of the naphthalene ring. Its molecular formula is C10H6Cl2, and it has a molecular mass of 197.06 g/mol . This compound is known for its distinct chemical properties and is used in various industrial and research applications.
Preparation Methods
1,3-Dichloronaphthalene can be synthesized through several methods. One common synthetic route involves the chlorination of naphthalene. This process typically requires the use of chlorine gas in the presence of a catalyst, such as ferric chloride, under controlled conditions to ensure selective chlorination at the desired positions . The reaction is usually carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.
In industrial settings, the production of this compound may involve more advanced techniques to optimize yield and purity. These methods often include the use of continuous flow reactors and precise control of reaction parameters to achieve consistent results .
Chemical Reactions Analysis
1,3-Dichloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: this compound can be oxidized to form corresponding quinones or other oxidized products.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated products.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include hydroxylated, oxidized, or reduced derivatives of the original compound.
Scientific Research Applications
1,3-Dichloronaphthalene has several applications in scientific research:
Environmental Studies: It is used as a model compound to study the behavior and fate of chlorinated aromatic hydrocarbons in the environment.
Analytical Chemistry: This compound is utilized in the development of analytical methods for detecting and quantifying chlorinated polycyclic aromatic hydrocarbons in various matrices, including water and soil.
Material Science: This compound is employed in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties.
Biological Research: Studies on the biological activity of chlorinated naphthalenes, including this compound, help in understanding their potential toxicological effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 1,3-dichloronaphthalene involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic activation to form reactive intermediates that may bind to cellular macromolecules, leading to potential toxic effects . The specific pathways and targets involved depend on the organism and the context of exposure.
Comparison with Similar Compounds
1,3-Dichloronaphthalene can be compared with other chlorinated naphthalenes, such as 1,2-dichloronaphthalene and 1,4-dichloronaphthalene. These compounds share similar structural features but differ in the positions of the chlorine atoms, which can influence their chemical reactivity and applications . For example:
1,2-Dichloronaphthalene: Chlorine atoms are attached to the first and second positions.
1,4-Dichloronaphthalene: Chlorine atoms are attached to the first and fourth positions.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and physical properties compared to its isomers.
Properties
IUPAC Name |
1,3-dichloronaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCBMCWLCDERHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062246 | |
Record name | 1,3-Dichloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2198-75-6, 28699-88-9 | |
Record name | 1,3-Dichloronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2198-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dichloronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichloronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028699889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,3-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dichloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-dichloronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-DICHLORONAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW2Z4TLD7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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